2-Iodo-4,6-dimethoxybenzoic acid

Natural product total synthesis Copper-catalyzed annulation Phthalide regioselectivity

2-Iodo-4,6-dimethoxybenzoic acid (CAS 852810-81-2) is a tri-substituted benzoic acid derivative bearing an iodine atom at the ortho position and methoxy groups at the 4- and 6-positions of the aromatic ring, with a molecular formula of C₉H₉IO₄ and a molecular weight of 308.07 g/mol. The compound serves as a specialized aryl iodide building block in organic synthesis, distinguished by the combination of an ortho-carboxylic acid directing/activating group and two electron-donating methoxy substituents that modulate ring electronics.

Molecular Formula C9H9IO4
Molecular Weight 308.07 g/mol
Cat. No. B8052973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4,6-dimethoxybenzoic acid
Molecular FormulaC9H9IO4
Molecular Weight308.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)I)C(=O)O)OC
InChIInChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyCXVWUCDVWPDFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4,6-dimethoxybenzoic acid (CAS 852810-81-2): Core Chemical Identity and Structural Baseline


2-Iodo-4,6-dimethoxybenzoic acid (CAS 852810-81-2) is a tri-substituted benzoic acid derivative bearing an iodine atom at the ortho position and methoxy groups at the 4- and 6-positions of the aromatic ring, with a molecular formula of C₉H₉IO₄ and a molecular weight of 308.07 g/mol [1]. The compound serves as a specialized aryl iodide building block in organic synthesis, distinguished by the combination of an ortho-carboxylic acid directing/activating group and two electron-donating methoxy substituents that modulate ring electronics [2]. Unlike the unsubstituted parent 2-iodobenzoic acid, the 4,6-dimethoxy substitution pattern alters both the steric environment around the iodine center and the electronic character of the aromatic ring, which has direct consequences for reactivity in metal-catalyzed cross-coupling and annulation reactions [3]. The compound is typically supplied at ≥95% purity and is classified as a research-use-only intermediate .

Why Aryl Halide Analogs Cannot Be Interchanged: The Case Against Simple Halogen or Methoxy Swapping in 2-Iodo-4,6-dimethoxybenzoic acid


The assumption that any 2-halobenzoic acid or any 4,6-dimethoxybenzoic acid derivative can substitute for 2-iodo-4,6-dimethoxybenzoic acid is contradicted by experimental evidence at multiple levels. In copper(I)-catalyzed tandem Sonogashira/oxacyclisation reactions, the unsubstituted 2-iodobenzoic acid produces a mixture of phthalide and coumarin products (loss of regiochemical fidelity), whereas 2-iodo-4,6-dimethoxybenzoic acid directs exclusive 5-exo-dig cyclization to yield a single phthalide regioisomer—a selectivity difference that is categorical rather than incremental [1]. At the level of cross-coupling elementary steps, the C–I bond undergoes oxidative addition to Pd(0) substantially faster than C–Br and orders of magnitude faster than C–Cl, meaning that bromo or chloro analogs cannot replicate the same catalytic cycle kinetics under identical conditions [2]. Furthermore, removal of the methoxy groups changes the electron density of the ring, altering the electrophilicity of the carbon center bearing the halogen and potentially redirecting the regiochemical outcome of subsequent transformations [3]. These differences are not theoretical—they have been experimentally exploited in total synthesis campaigns where only the iodo-dimethoxy substitution pattern delivered the required selectivity and yield [1].

Quantitative Differentiation Evidence: 2-Iodo-4,6-dimethoxybenzoic acid vs. Closest Analogs


Regioselectivity in Tandem Sonogashira/Oxacyclisation: Exclusive 5-exo-dig vs. Product Mixture

In the copper(I)-catalyzed tandem Sonogashira cross-coupling/oxacyclisation reaction with terminal alkynes, 2-iodo-4,6-dimethoxybenzoic acid delivers exclusive 5-exo-dig cyclization to form the phthalide ring system with high stereo-, regio-, and chemoselectivity [1]. In contrast, the unsubstituted comparator 2-iodobenzoic acid produces a mixture of phthalide (5-exo-dig) and coumarin (6-endo-dig) products under analogous reaction conditions, representing a loss of regiochemical control [1]. This difference was explicitly characterized and exploited for the total synthesis of (±)-herbaric acid and (±)-(4-methoxybenzyl)-5,7-dimethoxyphthalide, where the dimethoxy substitution pattern on the iodoarene was essential for achieving the correct natural product skeleton [1].

Natural product total synthesis Copper-catalyzed annulation Phthalide regioselectivity

Oxidative Addition Reactivity Tier: Aryl Iodide vs. Aryl Bromide and Aryl Chloride Analogs

In palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, the relative rate of oxidative addition—the elementary step in which the C–X bond inserts into Pd(0)—follows the established order: Ar–I > Ar–Br ≫ Ar–Cl [1]. This means that the iodo-substituted target compound (2-iodo-4,6-dimethoxybenzoic acid) reacts faster than its 2-bromo-4,6-dimethoxybenzoic acid analog and is vastly more reactive than the corresponding 2-chloro-4,6-dimethoxybenzoic acid under identical catalytic conditions [1]. The weaker C–I bond dissociation energy (~272 kJ/mol for Ph–I) compared to C–Br (~336 kJ/mol) and C–Cl (~397 kJ/mol) underlies this reactivity gradient [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Oxidative addition kinetics

Dihydroorotase Enzyme Inhibition: Quantitative Activity of 2-Iodo-4,6-dimethoxybenzoic Acid

2-Iodo-4,6-dimethoxybenzoic acid was evaluated for inhibition of the dihydroorotase domain of the CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase) from mouse Ehrlich ascites cells, yielding an IC₅₀ value of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at a compound concentration of 10 μM [1]. This assay was conducted as part of a broader screening effort curated in BindingDB (BDBM50405110) and ChEMBL [1]. A structurally related comparator, 2-iodobenzoic acid (the unsubstituted analog lacking 4,6-dimethoxy groups), was tested in the same assay system and showed an IC₅₀ of 5.20 × 10⁵ nM (520 μM) [2]. However, the SMILES string reported for the comparator entry (BDBM50405111 / CHEMBL73819) does not match 2-iodobenzoic acid and may represent a different compound; therefore this comparison should be treated with caution pending verification of the comparator's structural identity [2].

Dihydroorotase inhibition Pyrimidine biosynthesis CAD protein

Documented Multigram-Scale Synthetic Accessibility for Total Synthesis Applications

2-Iodo-4,6-dimethoxybenzoic acid is explicitly described as non-commercial and was prepared on a multigram scale via a three-step procedure starting from commercially available 3,5-dimethoxyaniline, as documented in a peer-reviewed total synthesis publication [1]. This contrasts with many specialized aryl iodide building blocks that are only accessible at milligram scale or require extensive chromatographic purification. The reported three-step synthetic sequence delivers sufficient material to serve as a key intermediate in multi-step natural product syntheses, as demonstrated by its use in the total synthesis of (±)-herbaric acid (8 steps overall) and (±)-(4-methoxybenzyl)-5,7-dimethoxyphthalide (5 steps overall) [1]. From a procurement standpoint, the compound is available from specialty chemical suppliers at 95% purity (Fluorochem, AKSci, Bidepharm) in 1 g quantities, with pricing in the range of £400/g (Fluorochem, 2025) .

Multigram synthesis Natural product total synthesis Process chemistry

Lipoxygenase Inhibitory Activity: A Differentiated Polypharmacology Profile

Database records from the Medical University of Lublin and Medical University of Wrocław annotate 2-iodo-4,6-dimethoxybenzoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1][2]. The compound is also reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and demonstrates antioxidant activity in fats and oils [1][2]. It is important to note that specific IC₅₀ values for lipoxygenase inhibition by this compound were not located in the searched peer-reviewed literature; the potency designation appears in curated database summaries. Separately, BindingDB records indicate that 2-iodo-4,6-dimethoxybenzoic acid-related compounds have been evaluated against human IDO1 (indoleamine 2,3-dioxygenase 1), though the specific BindingDB entries associated with the target compound's SMILES require further deconvolution [3].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Procurement-Driven Application Scenarios for 2-Iodo-4,6-dimethoxybenzoic acid


Total Synthesis of Phthalide-Containing Natural Products (e.g., Herbaric Acid)

Research groups pursuing the total synthesis of phthalide natural products—particularly (±)-herbaric acid and structurally related 5,7-dimethoxyphthalides—require 2-iodo-4,6-dimethoxybenzoic acid as a non-negotiable key intermediate. The 4,6-dimethoxy substitution pattern is essential for directing exclusive 5-exo-dig cyclization in the copper-catalyzed tandem Sonogashira/oxacyclisation key step; substitution with the unsubstituted 2-iodobenzoic acid results in a mixture of phthalide and coumarin products and is therefore unsuitable [1]. Procurement specifications: minimum 95% purity, ≥1 g scale, with the option to scale up via the published three-step literature procedure from 3,5-dimethoxyaniline if commercial supply is interrupted [1].

Pd-Catalyzed Cross-Coupling Where Mild Conditions Are Mandatory (Suzuki, Heck, Sonogashira)

In multi-step synthetic sequences where late-stage functionalization requires Pd-catalyzed cross-coupling under the mildest possible conditions (low temperature, short reaction time, low catalyst loading), the aryl iodide functionality of 2-iodo-4,6-dimethoxybenzoic acid provides a kinetic advantage over the corresponding aryl bromide and aryl chloride analogs due to the faster oxidative addition of the C–I bond to Pd(0) [1]. This is particularly relevant when the substrate bears heat-sensitive or base-sensitive functional groups that would not survive the more forcing conditions required for Ar–Br or Ar–Cl coupling partners. The ortho-carboxylic acid group can also serve as a directing group for C–H functionalization or as a handle for subsequent amide/ester coupling [1].

Structure-Activity Relationship (SAR) Studies on Dihydroorotase / Pyrimidine Biosynthesis Inhibitors

The quantitative IC₅₀ value of 1.80 × 10⁵ nM against mouse Ehrlich ascites dihydroorotase provides a benchmark for medicinal chemistry teams investigating benzoic acid-derived inhibitors of pyrimidine biosynthesis [1]. The compound can serve as a reference point in SAR campaigns, where systematic variation of the halogen (I → Br → Cl) and methoxy substitution pattern is used to probe steric and electronic contributions to target binding. Users should note that comparator inhibition data for close structural analogs in the same assay remain to be fully validated, and independent dose-response confirmation is recommended before drawing definitive SAR conclusions [1].

Agrochemical Intermediate: Herbicide and Plant Growth Regulator Precursor

2-Iodo-4,6-dimethoxybenzoic acid is cited as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators, where the iodo group enables late-stage derivatization via cross-coupling to install diverse aryl and heteroaryl motifs [1]. The methoxy groups contribute to the lipophilicity and metabolic stability profile typical of agrochemical active ingredients. Procurement for agrochemical discovery should prioritize suppliers providing batch-specific analytical certificates (NMR, HPLC, GC) to ensure reproducible coupling performance across different synthetic campaigns .

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